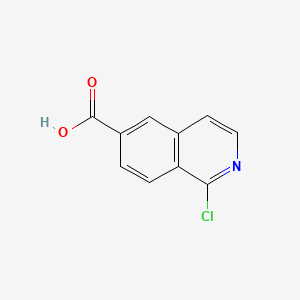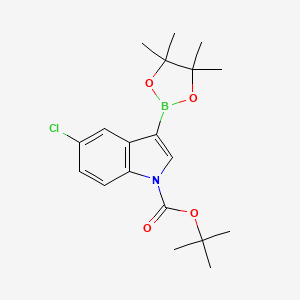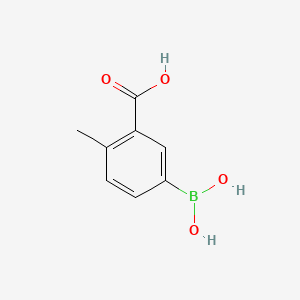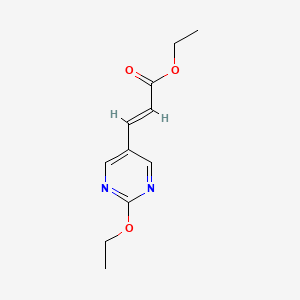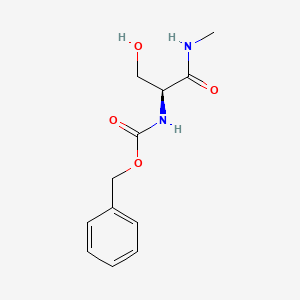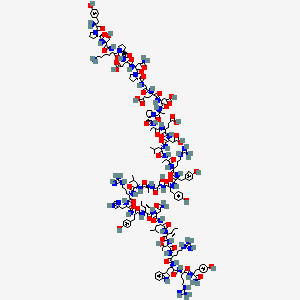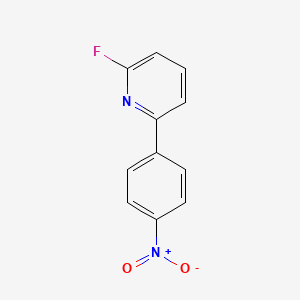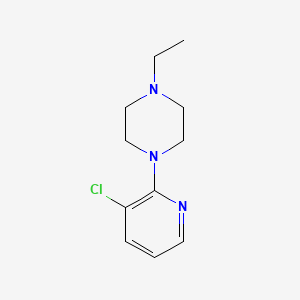
1-(3-Chloropyridin-2-yl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-Chloropyridin-2-yl)-4-ethylpiperazine” belongs to a class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions.
Synthesis Analysis
While specific synthesis methods for “1-(3-Chloropyridin-2-yl)-4-ethylpiperazine” were not found, there are related compounds that have been synthesized. For instance, a series of novel 1-(3-chloropyridin-2-yl)-5-amino-4-pyrazole derivatives were designed and synthesized . Another example is the synthesis of 1-(3-chloropyridin-2-yl)-5-difluoromethyl-1H-pyrazole-4-carbonyl chloride .
Applications De Recherche Scientifique
Application 1: Nematocidal Activity
- Summary of Application : This compound has been used in the synthesis of novel fluorinated pyrazole carboxamides derivatives, which have shown promising nematocidal activity against the tomato root-knot nematode disease caused by Meloidogyne incognita .
- Methods of Application : The compounds were synthesized and their structures confirmed by NMR, MS and elemental analysis . They were then tested for nematicidal activity .
- Results : Some of the compounds exhibited 100% efficacy against the tomato root-knot nematode disease .
Application 2: Insecticidal and Fungicidal Activities
- Summary of Application : A series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was synthesized and evaluated for insecticidal and fungicidal activities .
- Methods of Application : The compounds were synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . Their structures were determined by IR, 1H NMR, and HRMS . They were then evaluated for insecticidal and fungicidal activities by larvicidal test against oriental armyworm and the mycelium growth rate method, respectively .
- Results : The results of these tests are not specified in the source .
Application 3: Synthesis of Novel Fluorinated Pyrazole Carboxamides
- Summary of Application : This compound has been used in the synthesis of novel fluorinated pyrazole carboxamides derivatives .
- Methods of Application : The compounds were synthesized and their structures confirmed by NMR, MS and elemental analysis . They were then tested for nematicidal activity .
- Results : Some of the compounds exhibited 100% efficacy against the tomato root-knot nematode disease caused by Meloidogyne incognita .
Application 4: Insecticide and Fungicide
- Summary of Application : A series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was synthesized and evaluated for insecticidal and fungicidal activities .
- Methods of Application : The compounds were synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . Their structures were determined by IR, 1H NMR, and HRMS . They were then evaluated for insecticidal and fungicidal activities by larvicidal test against oriental armyworm and the mycelium growth rate method, respectively .
- Results : The results of these tests are not specified in the source .
Application 5: Synthesis of Novel Trifluoromethylpyrazole
- Summary of Application : This compound has been used in the synthesis of novel trifluoromethylpyrazole derivatives .
- Methods of Application : The compounds were synthesized and their structures confirmed by NMR, MS and elemental analysis . They were then tested for nematicidal activity .
- Results : Some of the compounds exhibited 100% efficacy against the tomato root-knot nematode disease caused by Meloidogyne incognita .
Application 6: Insecticide and Fungicide
- Summary of Application : A series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was synthesized and evaluated for insecticidal and fungicidal activities .
- Methods of Application : The compounds were synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . Their structures were determined by IR, 1H NMR, and HRMS . They were then evaluated for insecticidal and fungicidal activities by larvicidal test against oriental armyworm and the mycelium growth rate method, respectively .
- Results : The results of these tests are not specified in the source .
Orientations Futures
While specific future directions for “1-(3-Chloropyridin-2-yl)-4-ethylpiperazine” are not available, research on related compounds is ongoing. For instance, a series of novel N-pyridylpyrazole thiazole derivatives have been synthesized and shown to have good insecticidal activities against several pests . This work provides important information for designing novel N-pyridylpyrazole thiazole candidate compounds and suggests that these compounds are promising insecticide leads for further studies .
Propriétés
IUPAC Name |
1-(3-chloropyridin-2-yl)-4-ethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-2-14-6-8-15(9-7-14)11-10(12)4-3-5-13-11/h3-5H,2,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNPCCOIXGMFSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=CC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682482 |
Source


|
| Record name | 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-yl)-4-ethylpiperazine | |
CAS RN |
1280786-84-6 |
Source


|
| Record name | 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

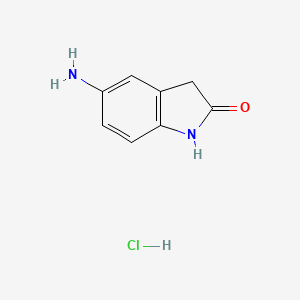
![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)
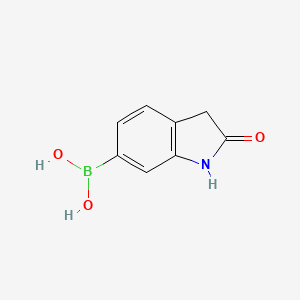

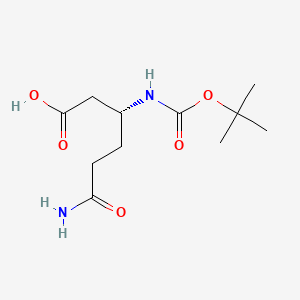
![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)
